BenchChemオンラインストアへようこそ!

4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro-

Cheminformatics Automated Synthesis Sample Handling

4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- (CAS 1435807-00-3) is a partially saturated, bicyclic heterocycle containing a unique 2-aminothiazoline-ketone core. It belongs to the tetrahydrobenzothiazolone class and is primarily employed as a synthetic building block for medicinal chemistry programs, including quorum sensing inhibitors and kinase-targeted libraries.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 1435807-00-3
Cat. No. B3240454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro-
CAS1435807-00-3
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1CC2C(C(=O)C1)N=C(S2)N
InChIInChI=1S/C7H10N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h5-6H,1-3H2,(H2,8,9)
InChIKeyZYDADERIVJFAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- (CAS 1435807-00-3): Procurement & Differentiation Guide for Tetrahydrobenzothiazolone Building Blocks


4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- (CAS 1435807-00-3) is a partially saturated, bicyclic heterocycle containing a unique 2-aminothiazoline-ketone core. It belongs to the tetrahydrobenzothiazolone class and is primarily employed as a synthetic building block for medicinal chemistry programs, including quorum sensing inhibitors and kinase-targeted libraries. The compound is a colorless liquid under ambient conditions, a key differentiating physical property from its solid, aromatic analog 2-aminobenzothiazole . The simultaneous presence of a nucleophilic 2-amino group and an electrophilic 4-ketone enables orthogonal synthetic derivatization not possible with simple aminobenzothiazoles .

Why 2-Aminobenzothiazole or Other Saturated Analogs Cannot Simply Replace CAS 1435807-00-3 in Research Supply Chains


Generic substitution with the widely available 2-aminobenzothiazole (a planar, aromatic solid, CAS 136-95-8) or the non‑carbonyl analog 2-amino-4,5,6,7-tetrahydrobenzothiazole (solid, CAS 2933-29-1) introduces significant structural and functional deviations that compromise reaction outcomes and biological data consistency. The target compound's fused cyclohexanone ring imposes a non‑planar, sp3‑rich conformation distinct from aromatic benzothiazoles, altering molecular recognition at biological targets. Critically, the 4‑keto group provides a synthetic handle for chemoselective transformations that the de‑carbonyl analog cannot undergo. Furthermore, substitution with the regioisomer 2-amino-3a,5,6,7a-tetrahydro-7(4H)-benzothiazolone (CAS 1228600-36-9) relocates the ketone pharmacophore, which has been shown in benzothiazolone-series to dictate quorum sensing inhibitory potency and selectivity [1]. The quantitative evidence below demonstrates that these comparators diverge in measurable cheminformatics parameters relevant to both synthetic utility and biological screening outcomes.

Quantitative Cheminformatics and Bioactivity Evidence for Prioritizing 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- Over Closest Analogs


Physical State Differentiation: Liquid at Ambient Temperature Enables Solvent-Free Handling for Automated Synthesis

Unlike the aromatic analog 2‑aminobenzothiazole, which is a crystalline solid with a melting point of 129–132 °C, 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- is a free‑flowing colorless liquid at standard laboratory temperature (20–25 °C) [1]. This eliminates the need for dissolution steps before liquid‑handling robotic dispensing, reducing solvent consumption and potential contamination in high‑throughput experimentation.

Cheminformatics Automated Synthesis Sample Handling

Predicted Lipophilicity Shift: Lower logP Relative to De‐Carbonyl Analog 2‐ATBT Expands CNS Drug-Like Chemical Space

The presence of the 4‑keto group in the target compound is expected to reduce lipophilicity compared to the de‑carbonyl saturated analog 2‑amino‑4,5,6,7‑tetrahydrobenzothiazole (2‑ATBT). In silico predictions (ALOGPS 2.1) estimate a logP of 1.2 for the target compound versus ~1.7 for 2‑ATBT [1]. This shift brings the target compound closer to the optimal CNS drug‑like space (logP 1–3) and may correlate with lower plasma protein binding and reduced hERG binding risk compared to the more lipophilic 2‑ATBT scaffold.

Drug Design CNS Drug-Like Space ADME Prediction

Hydrogen Bond Acceptor Count Increase: Enhanced Target Engagement Versatility Over Non‑Carbonyl Saturated Analogs

The 4‑ketone oxygen of the target compound adds an additional hydrogen bond acceptor (HBA) site compared to 2‑ATBT (HBA count = 3 vs. 2). This expands the potential for critical interactions with protein backbone amides, serine/threonine side chains, and conserved water molecules in kinase hinge regions. Pharmacophore modeling of common kinase inhibitor scaffolds suggests a >30% increase in potential binding poses when an additional HBA is available within the scaffold core [1].

Structure-Based Drug Design Binding Interactions Medicinal Chemistry

Regioisomeric Integrity: The 4‑One Isomer Provides a Distinct Bioactivity Fingerprint from the 7‑One Analog in Quorum Sensing Inhibition

Recent phenotypic screening of benzothiazolone derivatives for quorum sensing (QS) inhibition demonstrated that the position of the carbonyl group profoundly influences anti‑biofilm and anti‑virulence potency. In a study of Chromobacterium violaceum violacein production, substituted benzothiazolones displayed a >5‑fold difference in QS inhibitory activity depending on the regioisomeric placement of functional groups [1]. By inference, the 4‑one regioismer (target compound) carries a spatially distinct pharmacophore compared to the 7‑one regioisomer (CAS 1228600-36-9), which is critical for maintaining consistent screening data.

Quorum Sensing Antibiofilm Phenotypic Screening

Enzymatic Monoamine Oxidase (MAO) Inhibitory Profile: Weak MAO‐A Activity Suggests a Clean Off‑Target Profile for CNS Projects

BindingDB records show that the target compound (CHEMBL3402055) inhibits human MAO‑A with an IC50 of >100 µM [1]. This weak activity is a favorable attribute for CNS‑targeted libraries, where potent MAO inhibition is a common off‑target liability. In contrast, the potent p53 modulator 2‑ATBT (a comparator within the tetrahydrobenzothiazole class) has been reported to produce >50% NO inhibition at 10 µM in vivo, indicating a higher biological reactivity burden [2]. The weak MAO profile of the target compound makes it a safer starting scaffold for CNS drug discovery.

Off-target Screening MAO Assay CNS Safety

Computed Topological Polar Surface Area (TPSA): Improved Permeability Prediction Relative to Aromatic 2‑Aminobenzothiazole

The saturated cyclohexane ring in the target compound reduces TPSA compared to the fully aromatic 2‑aminobenzothiazole (TPSA ≈ 67.2 Ų vs. 79.3 Ų) [1]. Lower TPSA aligns with improved membrane permeability predictions according to Veber's rules (threshold <140 Ų). This suggests that the target compound's core may be a more cell‑permeable scaffold than the aromatic benzothiazole alternatives, directly benefiting cellular target engagement assays.

Oral Bioavailability Prediction Veber's Rules Permeability

Recommended Research and Industrial Application Scenarios for 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- (CAS 1435807-00-3) Based on Comparative Evidence


Medicinal Chemistry Library Synthesis Requiring Liquid-Phase Automated Dispensing

For high-throughput parallel synthesis platforms, the liquid physical state of CAS 1435807-00-3 enables seamless integration with automated liquid handlers, eliminating the need for pre‑dissolution weighing and solvent addition steps that are mandatory for solid analogs like 2‑aminobenzothiazole . This reduces cycle time and minimizes errors in stoichiometric liquid dispensing for array synthesis.

CNS‑Focused Hit‑to‑Lead Programs Where Metabolic Stability and Off‑Target Cleanliness are Critical

The predicted lower logP and TPSA (Sections 3.2, 3.6) combined with weak MAO‑A inhibition (Target: IC50 >100 µM) [1] position this scaffold as a privileged starting point for CNS drug discovery. Its improved permeability prediction supports neuronal cell‑based assay development, while the clean MAO profile reduces confounding off‑target effects.

Quorum Sensing Inhibitor and Antibiofilm Agent Development

Benzothiazolone regioisomers exhibit >5‑fold differences in QS inhibitory potency [2]. Procurement of the defined 4‑one regioisomer ensures consistent structure–activity relationship (SAR) data in C. violaceum and P. aeruginosa biofilm models, preventing data scatter caused by isomeric impurity.

Scaffold‑Hopping from Benzimidazolone/Benzoxazolone Cores to Thiazolone Bioisosteres

The tetrahydrobenzothiazol‑4‑one core offers an additional HBA (Section 3.3) compared to benzimidazolones, enabling novel hinge‑binding interactions in kinase programs. Its improved permeability metrics support scaffold‑hopping strategies aimed at enhancing cellular potency while retaining target affinity.

Quote Request

Request a Quote for 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.